molecular formula C8H18BrNO B3286928 Pyrrolidinium, 1-(2-methoxyethyl)-1-methyl-, bromide CAS No. 833446-38-1

Pyrrolidinium, 1-(2-methoxyethyl)-1-methyl-, bromide

Cat. No.: B3286928
CAS No.: 833446-38-1
M. Wt: 224.14 g/mol
InChI Key: MURAZYWJBFPRPA-UHFFFAOYSA-M
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Description

Pyrrolidinium, 1-(2-methoxyethyl)-1-methyl-, bromide is a quaternary ammonium compound with a pyrrolidinium core. This compound is known for its ionic liquid properties, making it useful in various applications, including as a solvent and in electrochemical devices. The presence of the bromide anion contributes to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrrolidinium, 1-(2-methoxyethyl)-1-methyl-, bromide typically involves the quaternization of N-methylpyrrolidine with 2-bromoethyl methyl ether. The reaction is carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The reaction proceeds as follows:

    N-methylpyrrolidine: is reacted with .

  • The mixture is heated under reflux for several hours.
  • The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the quaternization process.

Chemical Reactions Analysis

Types of Reactions

Pyrrolidinium, 1-(2-methoxyethyl)-1-methyl-, bromide undergoes several types of chemical reactions, including:

    Nucleophilic substitution: The bromide ion can be replaced by other nucleophiles.

    Oxidation and reduction: The compound can participate in redox reactions, although these are less common.

    Complex formation: It can form complexes with various metal ions.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium hydroxide, potassium iodide, and other nucleophiles. The reactions are typically carried out in polar solvents like water or alcohols.

    Oxidation and reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.

Major Products Formed

    Nucleophilic substitution: The major products depend on the nucleophile used. For example, using potassium iodide would yield the corresponding iodide salt.

    Complex formation: The products are typically coordination complexes with metal ions.

Scientific Research Applications

Pyrrolidinium, 1-(2-methoxyethyl)-1-methyl-, bromide has a wide range of applications in scientific research:

    Chemistry: Used as an ionic liquid in various chemical reactions and processes, including catalysis and separation techniques.

    Biology: Investigated for its potential use in biological systems as a stabilizing agent for proteins and enzymes.

    Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.

    Industry: Utilized in electrochemical devices such as batteries and capacitors due to its ionic conductivity and stability.

Mechanism of Action

The mechanism of action of Pyrrolidinium, 1-(2-methoxyethyl)-1-methyl-, bromide involves its ability to form ionic interactions with other molecules. The bromide ion can participate in nucleophilic substitution reactions, while the pyrrolidinium cation can interact with various molecular targets through electrostatic interactions. These properties make it effective in stabilizing charged species and facilitating chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Methoxyethyl)-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide
  • 1-(2-Methoxyethyl)-1-methylpyrrolidinium chloride
  • 1-(2-Methoxyethyl)-1-methylpyrrolidinium iodide

Uniqueness

Pyrrolidinium, 1-(2-methoxyethyl)-1-methyl-, bromide is unique due to its specific combination of the pyrrolidinium cation and bromide anion, which imparts distinct ionic liquid properties. Compared to its analogs with different anions, it offers a balance of stability, reactivity, and ionic conductivity, making it suitable for a variety of applications.

Properties

IUPAC Name

1-(2-methoxyethyl)-1-methylpyrrolidin-1-ium;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18NO.BrH/c1-9(7-8-10-2)5-3-4-6-9;/h3-8H2,1-2H3;1H/q+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MURAZYWJBFPRPA-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(CCCC1)CCOC.[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70735756
Record name 1-(2-Methoxyethyl)-1-methylpyrrolidin-1-ium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70735756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

833446-38-1
Record name 1-(2-Methoxyethyl)-1-methylpyrrolidin-1-ium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70735756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

N-methylpyrrolidine (31.10 g, reagent, product of Tokyo Kasai Co., Ltd.) was dissolved in 124.30 g of toluene, followed by replacement with nitrogen. To the solution was added dropwise 61.22 g of bromoethyl methyl ether (reagent, product of Aldrich Corp.) at 27° C. over a period of 1 hour. The mixture was heated to a gradually raised temperature and then stirred at 60 to 70° C. for 37 hours to terminate the reaction. The reaction mixture was cooled to room temperature, and the resulting solids were filtered off under a nitrogen stream. The filter cake was washed with 70 g of toluene and thereafter dried in a vacuum (giving 78.99 g of a brown solid product). The solid product obtained was suspended in 200 g of acetone, and the suspension was stirred at room temperature, followed by washing with stirring at room temperature and filtration under a nitrogen stream. (This procedure was repeated twice.) The product was dried in a vacuum to result in a yield of 62.64 g. The product, which was colored, was dissolved in 131.83 g of water, 6.00 g of activated carbon (Carboraffin, product of Takeda Pharmaceutical Co., Ltd.) was added to the solution, and the mixture was stirred at 90 to 95° C. for 12 hours. The mixture was cooled to room temperature, and the activated carbon was separated off by filtration. The filtrate was concentrated in a vacuum, followed by drying in a vacuum to result in a yield of 58.34 g. The product was dissolved in a solvent mixture of 200.48 g of acetone and 27.22 g of chloroform with heating for recrystallization. The resulting white solids obtained were filtered off in a nitrogen stream, washed with 50 g of acetone and dried in a vacuum, giving 34.10 g of N-methoxyethyl-N-methylpyrrolidinium bromide.
Quantity
31.1 g
Type
reactant
Reaction Step One
Quantity
124.3 g
Type
solvent
Reaction Step One
Quantity
61.22 g
Type
reactant
Reaction Step Two
Quantity
200 g
Type
solvent
Reaction Step Three
Name
Quantity
131.83 g
Type
solvent
Reaction Step Four
Quantity
27.22 g
Type
reactant
Reaction Step Five
Quantity
200.48 g
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

A mixture of N-methylpyrrolidine (9.11 g, 0.1 mol), 1-bromo-2-methoxyethane (15.0 g, 0.107 mol) and anhydrous acetone (40 cm3) was refluxed for 24 h. After evaporation under reduced pressure, the yellow solid was washed with diethylether. 1-(2-methoxyethyl)-1-methylpyrrolidinium bromide was obtained as white solid in ca. 70% yield. δH (500.13 MHz, CDCl3) 3.95 (2H, m), 3.85 (6H, m), 3.40 (3H, s), 3.23 (3H, s), 2.29 (4H, m).
Quantity
9.11 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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